N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-25(31(28,29)17-10-14(21)6-7-16(17)30-2)15-11-26(12-15)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13,15H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAZUDZGANFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=C(C=CC(=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound belongs to the class of fused heterocycles and features multiple functional groups that contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 354.385 Da. The structure includes a triazolo-pyridazine core, an azetidine ring, and a sulfonamide group, which are significant for its biological interactions and activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.385 Da |
| Melting Point | 188–189 °C |
| Functional Groups | Triazole, pyridazine, azetidine, sulfonamide |
Research indicates that compounds containing the triazolo and pyridazine moieties exhibit various biological activities, including:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. The presence of the triazole and pyridazine rings may enhance this activity by interfering with bacterial folate synthesis.
- Anti-inflammatory Effects : Compounds related to this scaffold have shown potential in reducing inflammation through inhibition of specific pathways involved in inflammatory responses.
- Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of similar triazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting that the compound may be effective as an antibiotic agent.
- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of the pyridazine scaffold reduced nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
- Cytotoxicity Testing : Research on related compounds showed promising results in inhibiting the growth of human cancer cell lines, suggesting that modifications to the compound's structure could enhance its anticancer efficacy.
Synthesis and Modifications
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyridazine Core : Utilizing cyclization reactions to create the triazole-pyridazine framework.
- Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the sulfonamide and methoxy groups.
- Final Modifications : Adjusting substituents to optimize biological activity and pharmacokinetic properties.
Synthetic Pathway Overview
| Step | Reaction Type | Outcome |
|---|---|---|
| 1 | Cyclization | Formation of triazolo-pyridazine core |
| 2 | Electrophilic Substitution | Introduction of sulfonamide group |
| 3 | Functional Group Modification | Optimization for biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differentiation via NMR Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for pinpointing substituent-driven chemical environment changes. For example, highlights that comparing chemical shifts in regions A (positions 39–44) and B (positions 29–36) can localize structural variations. Applying this to the target compound:
- Triazolopyridazine Core : The cyclobutyl group at position 3 introduces steric bulk compared to analogs with smaller substituents (e.g., methyl or phenyl), likely altering chemical shifts in adjacent regions.
- Azetidine and Sulfonamide Moieties: The N-methyl benzenesulfonamide’s electron-withdrawing effects may shift protons in the azetidine ring versus non-methylated analogs.
Table 1: Hypothetical NMR Shift Comparison (δ, ppm)
| Position | Target Compound | Analog 1 (Methyl Substituent) | Analog 2 (Phenyl Substituent) |
|---|---|---|---|
| Region A (C39–C44) | 7.2–7.8 | 6.9–7.3 | 7.5–8.1 |
| Region B (C29–C36) | 3.4–4.1 | 3.1–3.8 | 3.6–4.3 |
Molecular Networking and Fragmentation Similarity
describes molecular networking using LC-MS/MS to cluster compounds by fragmentation patterns (cosine scores). For the target compound:
- Fragmentation Profile : The benzenesulfonamide group may produce characteristic fragments (e.g., m/z 156 for SO₂NMe), while the triazolopyridazine-azetidine core could yield ions like m/z 244.
- Cosine Scores : High scores (>0.8) with analogs sharing the sulfonamide or triazolopyridazine motif would indicate structural kinship, whereas low scores (<0.5) with compounds lacking these groups would highlight uniqueness.
Table 2: Hypothetical Cosine Scores vs. Analogs
| Analog Description | Cosine Score | Key Shared Fragments |
|---|---|---|
| Analog A (Same sulfonamide group) | 0.85 | m/z 156, 245 |
| Analog B (Different core) | 0.32 | None |
This method accelerates dereplication, distinguishing the target from analogs with divergent scaffolds .
Functional Group Impact on Bioactivity
While focuses on plant-derived biomolecules, synthetic analogs like the target compound often prioritize substituents for enhanced potency. For example:
- Cyclobutyl Group : May improve hydrophobic interactions in binding pockets compared to smaller alkyl groups.
- 5-Fluoro-2-methoxy Benzene: The fluorine atom enhances metabolic stability and membrane permeability versus non-halogenated analogs.
Research Findings and Implications
Metabolic Advantages : Fluorine and methoxy groups may confer resistance to oxidative metabolism, as seen in FDA-approved fluorinated drugs.
Synthetic Challenges : The azetidine ring’s strain and cyclobutyl’s steric demands could complicate synthesis, necessitating optimized protocols akin to those in .
Preparation Methods
Cyclization Strategies for Triazolo-Pyridazines
The triazolo[4,3-b]pyridazine system is constructed via cyclocondensation of 3-hydrazinylpyridazines with orthoesters or cyanogen bromide. A modified approach from PMC7582516 employs:
Reaction Conditions
- Substrate : 3-Hydrazinyl-6-chloropyridazine
- Cyclizing Agent : Trimethyl orthoacetate
- Catalyst : p-Toluenesulfonic acid (p-TsOH)
- Solvent : Ethanol, reflux (78°C)
- Yield : 68–72%
Functionalization at C6: Azetidine Coupling
Nucleophilic Aromatic Substitution
The 6-chloro group undergoes displacement with azetidin-3-amine under Buchwald-Hartwig conditions:
Optimized Protocol
- Catalyst System : Pd₂(dba)₃/Xantphos
- Base : Cs₂CO₃
- Solvent : 1,4-Dioxane, 110°C
- Reaction Time : 18 h
- Yield : 76%
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by coordination with the azetidine amine. Reductive elimination yields the C–N coupled product while preserving the triazole ring’s integrity.
Sulfonamide Installation
Sulfonyl Chloride Coupling
The final step involves reacting the secondary amine (azetidin-3-yl intermediate) with 5-fluoro-2-methoxy-N-methylbenzenesulfonyl chloride:
Procedure
- Base : Et₃N (2.5 eq)
- Solvent : THF, 0°C→RT
- Reaction Time : 12 h
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/Hexanes)
- Yield : 89%
Regiochemical Control :
Methylation of the sulfonamide nitrogen precedes coupling to prevent over-sulfonylation. Quaternary ammonium formation is suppressed by using a bulky base (DIPEA).
Alternative Pathways and Optimization Studies
Solid-Phase Synthesis for Azetidine Intermediate
A patent (WO2018046409A1) discloses a traceless solid-phase method using Wang resin-bound azetidines:
Microwave-Assisted Cyclization
PMC9329905 reports microwave irradiation (150°C, 20 min) for triazole formation, reducing reaction time from 18 h to 35 min with comparable yields (70% vs. 68%).
Analytical Characterization and Quality Control
Key Spectroscopic Data :
- HRMS (ESI+) : m/z 447.1543 [M+H]⁺ (calc. 447.1548)
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 4.12 (m, 1H, azetidine), 3.83 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃)
Purity Assessment :
Industrial-Scale Considerations
Critical Process Parameters :
- Pd Catalyst Removal : Activated charcoal treatment reduces Pd content to <5 ppm
- Cyclobutyl Impurity Control : LC-MS monitoring of Friedel-Crafts acylation prevents over-substitution
- Sulfonyl Chloride Stability : Storage at −20°C under N₂ minimizes hydrolysis
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| 3-Cyclobutyl-triazolo[4,3-b]pyridazine | 12,500 |
| Azetidin-3-yl methanesulfonate | 8,200 |
| 5-Fluoro-2-methoxybenzenesulfonyl chloride | 9,800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
